beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
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Overview
Description
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate: is a chemically modified sugar derivative. It is characterized by the substitution of a fluorine atom at the second carbon position and the acetylation of the hydroxyl groups at the first, third, fourth, and sixth positions. This compound is often used in various scientific research fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with beta-D-Glucopyranose.
Fluorination: The hydroxyl group at the second carbon is replaced with a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Acetylation: The hydroxyl groups at the first, third, fourth, and sixth positions are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Using large quantities of fluorinating agents under controlled conditions to ensure safety and efficiency.
Continuous Acetylation: Employing continuous flow reactors for the acetylation process to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylated positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorine-substituted carbon, potentially replacing the fluorine atom with a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized acetyl derivatives.
Reduction: De-fluorinated glucopyranose derivatives.
Substitution: Thiolated or aminated glucopyranose derivatives.
Scientific Research Applications
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes, particularly those involved in carbohydrate metabolism.
Pathways: It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranose, 2-deoxy-2-chloro-, tetraacetate: Similar structure but with a chlorine atom instead of fluorine.
Beta-D-Glucopyranose, 2-deoxy-2-iodo-, tetraacetate: Contains an iodine atom at the second carbon position.
Beta-D-Glucopyranose, 2-deoxy-2-bromo-, tetraacetate: Features a bromine atom at the second carbon position.
Uniqueness
Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological molecules, making it particularly valuable in medicinal chemistry and biochemical research.
Properties
IUPAC Name |
(3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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